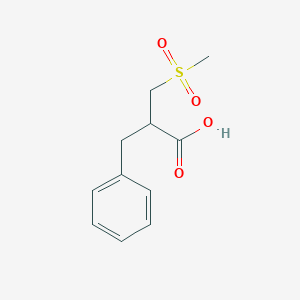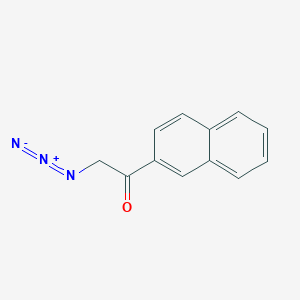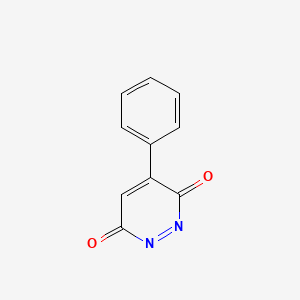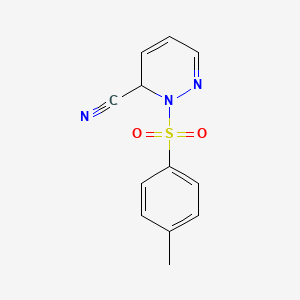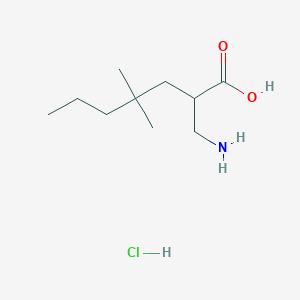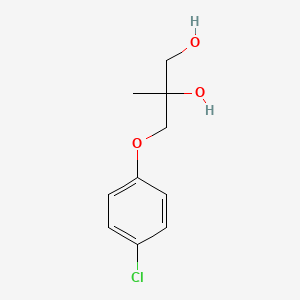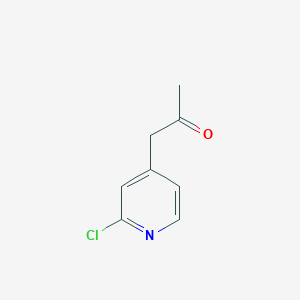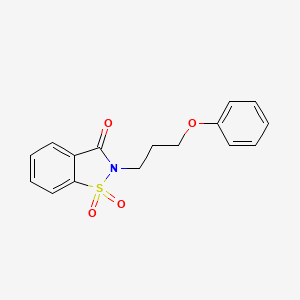
N-(3-Phenoxypropyl)saccharin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenoxypropyl)saccharin is a complex organic compound with a unique structure that combines a benzothiazole ring with a phenoxypropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenoxypropyl)saccharin typically involves multiple steps. One common method starts with the preparation of 3-phenoxypropyl bromide from phenol and halopropanol under alkaline conditions . This intermediate is then reacted with a benzothiazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Phenoxypropyl)saccharin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a benzothiazoline compound.
Aplicaciones Científicas De Investigación
N-(3-Phenoxypropyl)saccharin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative effects on cancer cells.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(3-Phenoxypropyl)saccharin involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells . This inhibition can trigger apoptosis, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-phenyl-1H-indole: Known for its antiproliferative activity and topoisomerase II inhibition.
2,3-Dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol: A potent inhibitor of 5-lipoxygenase, used in the treatment of inflammatory diseases.
Uniqueness
N-(3-Phenoxypropyl)saccharin stands out due to its unique combination of a benzothiazole ring and a phenoxypropyl side chain. This structure imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H15NO4S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1,1-dioxo-2-(3-phenoxypropyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C16H15NO4S/c18-16-14-9-4-5-10-15(14)22(19,20)17(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Clave InChI |
ISCKAMWJFRNXIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

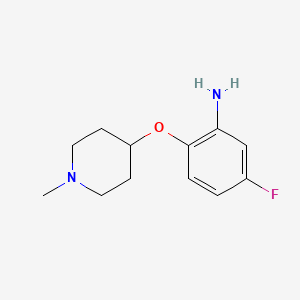
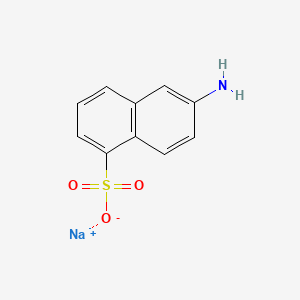
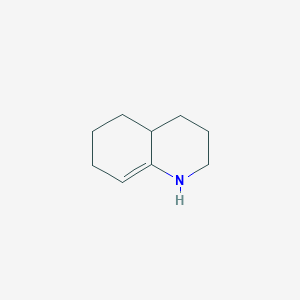
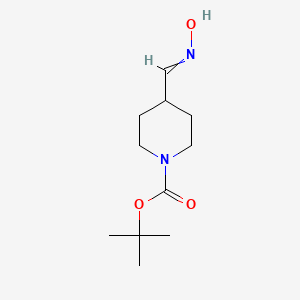
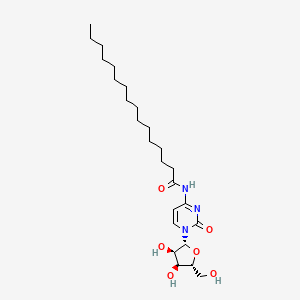
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(3-methylbutyl)acetamide](/img/structure/B8641073.png)
